5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-4-9(15)6-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRGALRPOBUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazole Core Formation
The construction of the pyrazole ring in 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically begins with the condensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A widely adopted approach involves reacting 3-fluorophenylhydrazine with dichlorovinyl ketones, which are synthesized from acyl chlorides and vinylidene chloride . For example, dichlorovinyl isopropyl ketone reacts with 3-fluorophenylhydrazine in ethanol under reflux to yield 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole as an intermediate. This step achieves regioselective incorporation of the chlorine atom at the 5-position due to the electronic effects of the fluorophenyl group .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes electrophilic activity |
| DMF Equivalents | 6 | Ensures reagent saturation |
| POCl₃ Equivalents | 4 | Drives iminium ion formation |
| Reaction Time | 1 hour | Balances completion vs. degradation |
Microwave-assisted synthesis has been explored but shows no significant improvement over conventional heating, likely due to rapid decomposition of the aldehyde product under intense irradiation .
Alternative Pathways: Oxidative Coupling and Intermediate Modifications
Patent literature describes a complementary method involving oxidative coupling of secondary amines with pyrazole carbaldehydes . For instance, N-(3-fluorophenyl)cyclopropylamine reacts with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde in acetonitrile under NaOCl-mediated conditions. While this approach bypasses the need for POCl₃, it requires stringent control of stoichiometry to avoid over-oxidation, resulting in moderate yields (45–55%) .
Comparative Analysis of Methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 67 | 98 | High |
| Oxidative Coupling | 55 | 95 | Moderate |
Purification and Characterization
Crude 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1). Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
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¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 7.45–7.39 (m, 4H, Ar-H), 3.21 (sep, 1H, CH(CH₃)₂), 1.32 (d, 6H, CH₃) .
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¹³C NMR: δ 192.4 (CHO), 163.1 (C-Cl), 135.6–115.2 (Ar-C), 28.7 (CH(CH₃)₂) .
Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 238.65, consistent with the molecular formula C₁₃H₁₁ClF N₂O.
Challenges and Optimization Opportunities
A primary challenge lies in minimizing side reactions during formylation, particularly the oxidation of the aldehyde to carboxylic acid. Incorporating radical scavengers like 2,6-di-tert-butylphenol (0.5 mol%) reduces this byproduct from 12% to 3% . Additionally, replacing DMF with valeronitrile as the solvent enhances reaction homogeneity, though at a higher cost .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors demonstrate advantages over batch processes by improving heat transfer and reducing reaction time by 40% . However, catalyst leaching (notably iron from FeSO₄ co-catalysts) remains a concern, necessitating post-reaction filtration steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. These compounds can inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators, suggesting potential therapeutic use in conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Pesticide Development
The structural characteristics of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde allow it to be explored as a potential pesticide. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions. Research into similar pyrazole compounds has shown efficacy against various agricultural pests, indicating a potential for developing new agrochemicals .
Synthesis and Chemical Reactions
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrazole derivatives. Its aldehyde functional group allows for various reactions, such as condensation and nucleophilic addition, facilitating the synthesis of novel compounds with potential biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or pharmacological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations, based on evidence from pyrazole-4-carbaldehyde derivatives:
Key Observations :
- Position 5 Chlorine : A conserved feature across analogs, the Cl atom likely contributes to electrophilic reactivity and intermolecular halogen bonding .
Physicochemical Properties
- Melting Points : Analogs with aromatic substituents (e.g., 4b, m.p. 122–123°C) exhibit higher melting points than aliphatic derivatives (e.g., 4c, m.p. 91–92°C), suggesting stronger crystal packing in the former . The target compound’s 3-fluorophenyl group may similarly promote crystalline stability.
- Solubility : Trifluoromethyl groups (e.g., in ) increase lipophilicity, whereas pyridyl substituents (e.g., 4b, 4c) introduce polar surfaces, enhancing aqueous solubility .
Biological Activity
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H12ClF N2O |
| Molecular Weight | 248.7 g/mol |
| IUPAC Name | 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1047645-82-8 |
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. In vitro evaluations have shown that this compound exhibits potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
For instance, a study reported that several pyrazole derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anticancer Activity
Pyrazole derivatives have been extensively researched for their anticancer properties. In a recent investigation, compounds similar to 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde were evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values around 49.85 μM .
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish biological effects. For example, the presence of halogen substituents (like chlorine and fluorine) has been linked to increased potency against both microbial and cancerous cells .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of various pyrazole derivatives, including the target compound, highlighted their effectiveness against resistant strains of bacteria. The results indicated that the introduction of a propan-2-yl group significantly improved antimicrobial activity compared to simpler analogs .
- Cytotoxicity Testing : In another case study, researchers synthesized a series of pyrazole derivatives and tested them against different cancer cell lines. The results showed that those with electron-withdrawing groups at the para position exhibited enhanced cytotoxic effects, suggesting a strategic approach to designing more effective anticancer agents .
Q & A
Q. What are the common synthetic routes for 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto aldehydes or ketones.
- Vilsmeier-Haack formylation : Introduction of the aldehyde group at the 4-position using DMF/POCl₃ under controlled temperatures (0–5°C) .
- Halogenation : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) in anhydrous solvents (e.g., DCM) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients. For example, increasing NCS equivalents improves chlorination efficiency but may require purification via column chromatography to remove byproducts .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) and aldehyde proton resonance (δ ~9.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 267.05) and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and noncovalent interactions (e.g., C–F⋯π interactions at ~3.2 Å) .
Q. What biological activities have been reported for structurally related pyrazole-4-carbaldehydes?
Analogous compounds exhibit:
- Antimicrobial activity : Against E. coli and S. aureus (MIC: 8–32 µg/mL) via membrane disruption or enzyme inhibition .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 1.2–3.5 µM) through aldehyde group interactions with catalytic residues .
- Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀: 12–25 µM) via reactive oxygen species (ROS) generation .
Advanced Research Questions
Q. How can computational tools like Multiwfn enhance the analysis of electronic properties and reactivity?
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identifies nucleophilic (aldehyde oxygen) and electrophilic (chlorine) sites for reaction planning .
- Electron localization function (ELF) : Visualizes electron density in the pyrazole ring, aiding in understanding aromaticity and substituent effects .
- Noncovalent interaction (NCI) analysis : Reveals weak interactions (e.g., C–H⋯O/F contacts) that stabilize crystal packing or ligand-target binding .
Q. What strategies resolve contradictions in crystallographic data or biological activity across studies?
- Crystallographic refinement : Use SHELXL’s twin refinement for data with twinning (e.g., Hooft parameter > 0.3) or anisotropic displacement parameters to model disorder .
- Biological assay standardization : Control variables like solvent (DMSO vs. water) and cell line passage numbers to reconcile IC₅₀ discrepancies .
- Substituent effect analysis : Compare 3-(propan-2-yl) vs. methyl/ethyl groups to clarify steric vs. electronic contributions to activity .
Q. How does the 3-(propan-2-yl) group influence the compound’s physicochemical and pharmacological profile compared to methyl/ethyl analogs?
- Lipophilicity : The branched isopropyl group increases logP by ~0.5 units compared to methyl, enhancing membrane permeability .
- Steric effects : Bulkier isopropyl reduces rotational freedom, stabilizing specific conformations in enzyme active sites (e.g., CYP450 inhibition) .
- Metabolic stability : Isopropyl slows oxidative metabolism (t₁/₂: 4.2 h vs. 1.8 h for methyl), improving in vivo half-life .
Q. What experimental designs are recommended for probing the aldehyde group’s reactivity in derivatization?
- Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux (yield: 70–85%) to form imine derivatives for antimicrobial testing .
- Reduction to alcohol : Use NaBH₄ in methanol (0°C, 2 h) to assess bioactivity changes post-aldehyde modification .
- Protection/deprotection : Employ diethyl acetal protection during halogenation to prevent aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
